H-Ala-Tyr-OH

Vue d'ensemble

Description

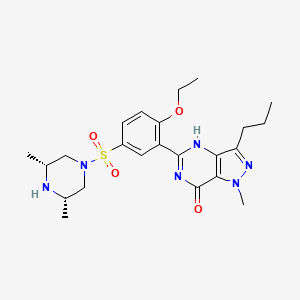

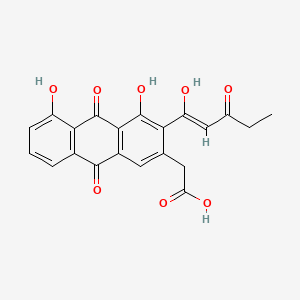

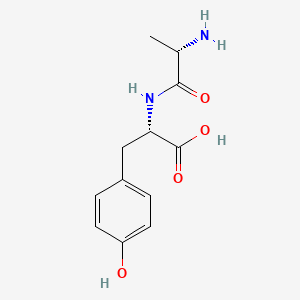

L-Alanyl-L-tyrosine, commonly referred to as Ala-Tyr, is a dipeptide composed of the amino acids L-alanine and L-tyrosine. This compound is formed through the condensation of L-alanine methyl ester and L-tyrosine. Ala-Tyr is of particular interest due to its higher solubility compared to free tyrosine, making it a valuable compound in various biochemical and industrial applications .

Applications De Recherche Scientifique

Ala-Tyr has a wide range of scientific research applications, including:

Chemistry: Ala-Tyr is used as a model compound for studying peptide bond formation and hydrolysis.

Mécanisme D'action

Target of Action

The primary target of H-Ala-Tyr-OH is the L-amino acid ligase . This enzyme is responsible for condensing two amino acids to form a dipeptide . In the case of this compound, the L-amino acid ligase from Bacillus subtilis is used to couple L-alanine and L-tyrosine .

Mode of Action

This compound interacts with its target, the L-amino acid ligase, to form a dipeptide. This process is coupled with the polyphosphate kinase (PPK) from Sulfurovum lithotrophicum for regenerating ATP . The ATP regeneration is crucial for the synthesis of this compound .

Biochemical Pathways

The synthesis of this compound involves a multi-enzyme coupling reaction system . This system has become a promising platform for biochemical production due to its high yield and high substrate specificity . The enzymatic cascade of this compound synthesis is developed by a L-amino acid ligase together with polyphosphate kinase (PPK) .

Pharmacokinetics

It’s known that the solubility of tyrosine, a component of this compound, is limited . This could potentially affect the bioavailability of this compound. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound action is the production of a dipeptide that has higher solubility than tyrosine alone . This dipeptide could potentially be used in various applications, such as in the parenteral nutrition of patients with hepatic failure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of ATP regeneration, which is crucial for the synthesis of this compound, depends on the presence of hexametaphosphate . Furthermore, the solubility of tyrosine, a component of this compound, can be affected by the pH and temperature of the environment .

Analyse Biochimique

Biochemical Properties

L-Alanyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized efficiently by L-amino acid ligase, an enzyme that condenses two amino acids to form a corresponding dipeptide . The L-amino acid ligase from Bacillus subtilis was selected and coupled with polyphosphate kinase for regenerating ATP to produce L-Alanyl-L-tyrosine in one pot .

Cellular Effects

They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Alanyl-L-tyrosine involves its interaction with biomolecules and its impact on gene expression. For instance, the L-amino acid ligase enzyme binds to L-Alanyl-L-tyrosine, facilitating its synthesis . This interaction can lead to changes in gene expression, enzyme activation, and inhibition.

Metabolic Pathways

L-Alanyl-L-tyrosine is involved in the metabolic pathway of protein synthesis. It’s a product of the condensation of L-alanine and L-tyrosine, facilitated by the enzyme L-amino acid ligase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ala-Tyr can be synthesized using enzymatic and chemical methods. One efficient enzymatic method involves the use of L-amino acid ligase coupled with polyphosphate kinase for ATP regeneration. In this method, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus are used to catalyze the condensation of L-alanine and L-tyrosine . The reaction conditions include the use of hexametaphosphate as the phosphate donor, resulting in a high yield and productivity of Ala-Tyr .

Another method involves the use of α-ester acyltransferase as a biocatalyst, with alanine methyl ester and tyrosine as the acyl donor and nucleophile, respectively. The reaction conditions are optimized with boric acid-borax buffer, a temperature of 30°C, and a pH of 9.5 .

Industrial Production Methods

Industrial production of Ala-Tyr typically employs enzymatic cascade catalysis due to its high yield, substrate specificity, and environmentally friendly nature. The use of L-amino acid ligase and polyphosphate kinase for ATP regeneration is a promising method for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Ala-Tyr undergoes various chemical reactions, including:

Hydrolysis: The peptide bond in Ala-Tyr can be hydrolyzed to release L-alanine and L-tyrosine.

Oxidation: The tyrosine residue in Ala-Tyr can undergo oxidation reactions, forming dityrosine or other oxidized products.

Substitution: The amino and carboxyl groups in Ala-Tyr can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze Ala-Tyr, with hydrochloric acid or sodium hydroxide as common reagents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine residue.

Substitution: Various reagents, including acyl chlorides and anhydrides, can be used for substitution reactions under appropriate conditions.

Major Products Formed

Hydrolysis: L-alanine and L-tyrosine.

Oxidation: Dityrosine and other oxidized tyrosine derivatives.

Substitution: Derivatives with different functional groups attached to the amino or carboxyl groups.

Comparaison Avec Des Composés Similaires

Ala-Tyr can be compared with other dipeptides and amino acid derivatives, such as:

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVPLKYDKJKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19659-02-0, 3061-88-9 | |

| Record name | Alanyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-alanyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: L-Alanyl-L-tyrosine (Ala-Tyr) has the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol.

A: Yes, studies have utilized techniques like nuclear magnetic resonance (NMR) [ [], [] ] and circular dichroism (CD) [ [] ] to characterize the structure and conformation of Ala-Tyr, especially in the context of its interaction with cyclodextrins and in peptide sequences.

A: Interestingly, research shows that renal failure does not significantly impair the disposal of Ala-Tyr in humans [ [] ]. This suggests potential for its use as a nutritional substrate in patients with renal failure.

A: While specific formulation strategies for Ala-Tyr aren't extensively detailed in the provided research, incorporating β-amino acids into Ala-Tyr-based peptides has been shown to increase their resistance to degradation by enzymes like neprilysin [ [] ]. This approach could potentially be applied to enhance Ala-Tyr stability.

A: Yes, studies show that Ala-Tyr is effectively utilized as a tyrosine source in both normal and nephrectomized rats when administered intravenously as part of a total parenteral nutrition regimen [ [], [] ]. This highlights its potential use in parenteral nutrition formulations.

A: Research indicates that intravenous administration of Ala-Tyr can significantly increase serum tyrosine levels in rats [ [] ]. This increase in tyrosine, a precursor to catecholamines, can subsequently lead to an elevation in blood pressure in hypotensive rats. Conversely, intraperitoneal administration of Ala-Tyr has shown a blood pressure-lowering effect in spontaneously hypertensive rats.

A: A study on murine epidermal T cells suggests that Ala-Tyr, when incorporated into specific polypeptides like poly-glutamic acid-alanine-tyrosine, can potentially activate Vγ5/Vδ1-TCR+ T cells [ [] ]. This activation appears to be mediated through the T cell receptor, suggesting a potential role of Ala-Tyr in immune responses.

ANone: Various analytical techniques have been employed to study Ala-Tyr, including:

- High-Performance Liquid Chromatography (HPLC): Used for isolation and purification of Ala-Tyr from different sources [ [], [], [] ].

- Capillary Electrophoresis (CE): Employed for chiral analysis of Ala-Tyr and determining binding constants with cyclodextrins [ [], [] ].

- Mass Spectrometry (MS): Used for identification and characterization of Ala-Tyr and its derivatives [ [], [] ].

- NMR Spectroscopy: Provides structural information and insights into the interactions of Ala-Tyr with other molecules [ [], [] ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)